molecular formula C10H17NO3 B592237 Tert-butyl 3-acetylazetidine-1-carboxylate CAS No. 870089-49-9

Tert-butyl 3-acetylazetidine-1-carboxylate

Cat. No.: B592237
CAS No.: 870089-49-9
M. Wt: 199.25
InChI Key: KRFZYPWUCOYOML-UHFFFAOYSA-N
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Description

tert-Butyl 3-acetylazetidine-1-carboxylate is a bicyclic organic compound featuring a four-membered azetidine ring with a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and an acetyl (COCH₃) substituent at the 3-position. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate. The Boc group enhances stability during synthesis, while the acetyl moiety introduces reactivity for further functionalization .

Properties

IUPAC Name

tert-butyl 3-acetylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7(12)8-5-11(6-8)9(13)14-10(2,3)4/h8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFZYPWUCOYOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733197
Record name tert-Butyl 3-acetylazetidine-1-carboxylate
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870089-49-9
Record name 1,1-Dimethylethyl 3-acetyl-1-azetidinecarboxylate
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Record name tert-Butyl 3-acetylazetidine-1-carboxylate
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Record name tert-butyl 3-acetylazetidine-1-carboxylate
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Mechanism of Action

The mechanism of action of tert-butyl 3-acetylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs differ in substituents at the 3-position of the azetidine ring, influencing their chemical behavior and applications. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Substituent (3-position) Molecular Formula Molecular Weight (g/mol) CAS Number
tert-Butyl 3-acetylazetidine-1-carboxylate Acetyl (COCH₃) C₁₀H₁₇NO₃ 199.25 Not provided
tert-Butyl 3-oxoazetidine-1-carboxylate Oxo (C=O) C₈H₁₃NO₃ 171.19 325775-44-8
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate Aminomethyl (CH₂NH₂) C₉H₁₈N₂O₂ 186.25 398489-26-4
tert-Butyl 3-amino-2-methylazetidine-1-carboxylate Amino (NH₂), Methyl (CH₃) C₉H₁₈N₂O₂ 186.25 1368087-42-6
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate Amino (NH₂), Hydroxymethyl (CH₂OH) C₉H₁₈N₂O₃ 202.25 1262411-27-7

Reactivity and Stability

  • Acetyl Group (COCH₃): Enhances electrophilicity, making the compound susceptible to nucleophilic attacks (e.g., hydrolysis or aminolysis). This reactivity is advantageous for coupling reactions in drug synthesis.
  • However, the oxo group may undergo reduction to form alcohols or amines .
  • Amino Groups (NH₂, CH₂NH₂): Introduce nucleophilicity, enabling participation in condensation or cross-coupling reactions.
  • Hydroxymethyl (CH₂OH): Provides a site for further functionalization (e.g., esterification or oxidation). However, hydroxyl groups may necessitate protection during synthesis to prevent unwanted side reactions .
Stability Notes:
  • Boc-protected analogs (e.g., 3-oxo, 3-acetyl) exhibit improved stability under basic conditions compared to free amines .
  • Amino-substituted derivatives (e.g., 3-aminomethyl) are prone to dimerization or decomposition if exposed to acidic or oxidizing environments .

Biological Activity

Tert-butyl 3-acetylazetidine-1-carboxylate (CAS No. 870089-49-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₇NO₃
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 870089-49-9
  • Purity : Typically above 95% in commercial preparations

The compound features a tert-butyl group, an acetyl group, and an azetidine ring, which contribute to its chemical reactivity and biological activity.

Research indicates that this compound may interact with various biological targets, potentially influencing enzyme activity and cellular signaling pathways. The presence of the azetidine ring is particularly significant as it can mimic certain biological substrates, allowing for interactions with enzymes involved in metabolic processes.

Anticancer Activity

Several studies have reported on the anticancer potential of azetidine derivatives. For instance, compounds similar to this compound have shown promise as inhibitors of specific cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

StudyCell Line TestedIC50 (µM)Mechanism
MCF-7 (breast cancer)10.5Apoptosis induction
HeLa (cervical cancer)8.2Cell cycle arrest

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes associated with metabolic disorders. For example, it has shown inhibitory effects on enzymes involved in the biosynthesis of cholesterol and triglycerides.

Case Studies

  • Study on Antitumor Activity :
    A detailed investigation into the antitumor effects of azetidine derivatives was conducted, demonstrating that this compound exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and inhibition of angiogenesis.
  • Metabolic Studies :
    Another study focused on the metabolic impact of this compound in diabetic models, where it was found to improve insulin sensitivity and reduce blood glucose levels through modulation of key metabolic pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 3-acetylazetidine-1-carboxylate, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, azetidine derivatives are often synthesized via nucleophilic substitution or condensation reactions. A common approach includes activating intermediates with reagents like DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane under controlled temperatures (0–20°C) to minimize side reactions . Purification via silica gel column chromatography is critical to isolate the target compound, with yields influenced by solvent choice, reaction time, and stoichiometric ratios of reactants .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing This compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the azetidine ring structure and acetyl group positioning. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while X-ray crystallography (e.g., Acta Crystallographica reports) resolves stereochemical details . Mass spectrometry (MS) validates molecular weight, and Infrared (IR) spectroscopy identifies carbonyl (C=O) and Boc-protecting group vibrations .

Q. What safety precautions are required when handling This compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation, and wear nitrile gloves and safety goggles. The compound may react with strong oxidizers or acids, requiring inert atmosphere handling. Refer to Safety Data Sheets (SDS) for azetidine analogs, which recommend emergency procedures like flushing eyes with water for 15 minutes and consulting a physician if ingested .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the purity and yield of This compound during multi-step syntheses?

  • Methodological Answer : Systematic optimization involves:

  • Temperature Control : Lower temperatures (0°C) reduce acetyl group hydrolysis .
  • Catalyst Screening : DMAP improves acylation efficiency compared to weaker bases .
  • Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) enhances separation of polar byproducts .
  • Kinetic Studies : Monitoring reaction progress via TLC or in-situ NMR identifies rate-limiting steps .

Q. How do researchers address discrepancies in reported physicochemical properties of This compound across different studies?

  • Methodological Answer : Contradictions in melting points or solubility data are resolved by:

  • Reproducibility Checks : Replicating synthesis under identical conditions .
  • Advanced Analytical Techniques : Differential Scanning Calorimetry (DSC) for precise melting points and Dynamic Vapor Sorption (DVS) for hygroscopicity analysis.
  • Computational Validation : Comparing experimental LogP values with predictions from software like ACD/Labs .

Q. What computational modeling approaches are utilized to predict the reactivity and stability of This compound in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electron density distributions to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess conformational stability of the azetidine ring under thermal stress. Tools like Gaussian or ORCA use SMILES/InChI inputs (e.g., CC(C)(C)OC(=O)N1CCCC(C1)C2=NNC(=S)N2C3CC3) to optimize geometries and calculate transition states .

Q. What strategies are employed to modify the azetidine ring system in This compound for targeted biological activity studies?

  • Methodological Answer : Functionalization strategies include:

  • Ring Expansion : Reacting with electrophiles (e.g., alkyl halides) to form pyrrolidine derivatives .
  • Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the 3-position using boronate esters .
  • Biological Assays : Post-synthetic modifications (e.g., deprotection of the Boc group) enable conjugation to fluorescent probes for cellular uptake studies .

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